2,5-dichloro-4-nitro-1H-imidazole
Overview
Description
2,5-Dichloro-4-nitro-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their diverse range of biological activities and applications in pharmaceuticals and agrochemicals. The specific substitution pattern of chloro and nitro groups on the imidazole ring can significantly influence the chemical reactivity and physical properties of the compound.
Synthesis Analysis
The synthesis of nitroimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-methyl-4(5)-nitro[15N1(3)]imidazole from 2-methyl-4(5)-nitroimidazole involves a four-stage conversion, including N-nitration, treatment with [15N]glycine, and N-dealkylation through bromination and hydrolysis . Although the specific synthesis of 2,5-dichloro-4-nitro-1H-imidazole is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of nitroimidazole derivatives is characterized by the presence of a nitro group, which is a strong electron-withdrawing group, affecting the electronic distribution within the molecule. X-ray analysis has been used to determine the basic structure of related compounds, such as 5-methyl-1,2,4-oxadiazole-3-carboxamides, which are products of photochemical rearrangement of 2-methyl-5-nitro-1H-imidazoles . This analytical technique could also be applied to ascertain the precise molecular structure of 2,5-dichloro-4-nitro-1H-imidazole.
Chemical Reactions Analysis
Nitroimidazoles can undergo various chemical reactions, including photochemical rearrangements and reactions with nucleophiles. For example, 2-methyl-5-nitro-1H-imidazoles can rearrange under photochemical conditions to yield different products, which can further react or decompose upon irradiation . Additionally, 1-methyl-2-chloromethyl-5-nitroimidazole can react with tertiary nitronate anions to form 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond . These reactions highlight the reactivity of nitroimidazole compounds and could provide insights into the chemical behavior of 2,5-dichloro-4-nitro-1H-imidazole.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroimidazole derivatives are influenced by their substituents. The presence of nitro and chloro groups is likely to increase the compound's polarity and impact its solubility in various solvents. The nitro group also contributes to the acidity of the imidazole hydrogen, which can affect the compound's protonation state under different pH conditions. While the specific properties of 2,5-dichloro-4-nitro-1H-imidazole are not discussed in the provided papers, the properties of related compounds can be used to infer its behavior. For example, the nitration of imidazo[4,5-b]pyridin-2-one derivatives can lead to the formation of nitro compounds with different reactivities and stabilities .
Scientific Research Applications
Halogen Bonding in Imidazole Derivatives
Research on imidazole derivatives, such as 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole, demonstrates the significance of halogen bonding in crystal packing. These studies reveal different modes of halogen bonding, which are crucial for the structural stability of the compounds. This finding suggests potential applications in the design of materials where the control of molecular assembly and packing is essential (Kubicki & Wagner, 2007).
Synthesis of Imidazole Derivatives
The ability to recycle and transform imidazole derivatives, as shown in the conversion of 1,3-dialkyl-6-nitro-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-diones into various imidazole derivatives, underscores the versatility of these compounds in synthetic chemistry. Such transformations could be instrumental in developing new pharmaceuticals or materials (Lomov, 2016).
Application in Biological Systems
Imidazole derivatives serve as pH-sensitive probes for biological research, as demonstrated by the development of nitroxide radicals for measuring intrathylakoid pH in chloroplasts. This application is crucial for understanding cellular processes and could be extended to monitor other biological environments (Tikhonov et al., 2008).
Pharmaceutical Applications
Imidazole derivatives, such as 1-aryl-4-nitro-1H-imidazoles, show promise in treating human African trypanosomiasis, highlighting the therapeutic potential of these compounds. Research in this area could offer a pathway to developing new treatments for neglected tropical diseases (Trunz et al., 2011).
Material Science Applications
The study of energetic bicyclic azolium salts, including imidazole derivatives, emphasizes their application in material science, particularly in designing high-density materials for energetic applications. This research points to the potential use of 2,5-dichloro-4-nitro-1H-imidazole in developing new materials with unique energetic properties (Gao et al., 2006).
Future Directions
The future directions in the study of imidazole derivatives involve the development of new drugs to overcome the increasing public health problems due to antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles , indicating ongoing research in this area.
properties
IUPAC Name |
2,4-dichloro-5-nitro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHISXIOFMXKNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166706 | |
Record name | Imidazole, 2,4-dichloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-4-nitro-1H-imidazole | |
CAS RN |
15965-32-9 | |
Record name | Imidazole, 2,4-dichloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-5-nitroimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazole, 2,4-dichloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-4-nitroimidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDR7EP5ZFD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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